7-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
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Overview
Description
“7-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on sulfonium ylide skeleton was described .Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyridines have been categorized into seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Scientific Research Applications
Pharmacophore Design and Kinase Inhibition
Compounds with a tri- and tetra-substituted imidazole scaffold, such as 7-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine, have been identified as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines. These inhibitors are designed to bind to the adenosine 5'-triphosphate (ATP) pocket, replacing ATP and targeting the hydrophobic region II to achieve high binding selectivity and potency. This review explores the design, synthesis, and activity studies of such compounds, highlighting their significance in developing treatments for inflammatory conditions (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Optical Sensors and Biological Applications
Pyrimidine derivatives, closely related to the imidazo[1,2-a]pyridine scaffold, play a crucial role in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds. This review covers pyrimidine-based optical sensors and their biological and medicinal applications from 2005 to 2020, demonstrating the versatility of these compounds in sensing materials and their therapeutic potentials (Jindal & Kaur, 2021).
Antibacterial Agents
Imidazopyridines, including derivatives of this compound, have been extensively reviewed for their antibacterial properties, especially against multi-drug resistant infections. This review emphasizes the antibacterial profile and structure–activity relationship (SAR) of synthesized imidazopyridine derivatives, underscoring their potential as novel, potent antibacterial agents with minimal side effects (Sanapalli et al., 2022).
Optoelectronic Materials
Quinazolines and pyrimidines, which share structural features with imidazo[1,2-a]pyridines, are utilized in the development of optoelectronic materials due to their luminescent and electroluminescent properties. This review discusses the applications of these compounds in electronic devices, highlighting their potential in creating novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have been known to interact with various targets such as cyclin-dependent kinases (cdks), calcium channels, and gaba a receptors .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been associated with a variety of biological activities, indicating that they may affect multiple pathways .
Result of Action
Imidazo[1,2-a]pyridines have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
7-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2/c1-10-5-6-20-9-13(19-14(20)7-10)11-3-2-4-12(8-11)15(16,17)18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USETXPZCNFUBCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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